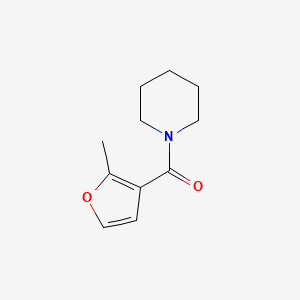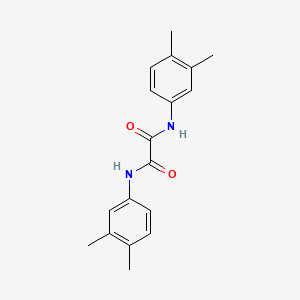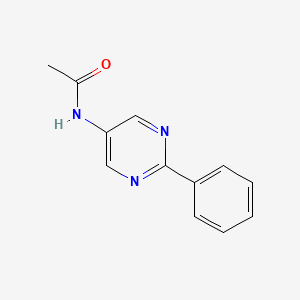
(2-Methylfuran-3-yl)-piperidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylfuran-3-yl)-piperidin-1-ylmethanone, also known as MFPMM, is a chemical compound that has gained interest in scientific research due to its potential application in drug discovery and development. MFPMM belongs to the class of piperidine derivatives and has a molecular formula of C14H19NO2.
Wirkmechanismus
The mechanism of action of (2-Methylfuran-3-yl)-piperidin-1-ylmethanone is not fully understood, but it is believed to act through multiple pathways. (2-Methylfuran-3-yl)-piperidin-1-ylmethanone has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as topoisomerase II and cyclin-dependent kinases. Additionally, (2-Methylfuran-3-yl)-piperidin-1-ylmethanone has been found to modulate the expression of genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects
(2-Methylfuran-3-yl)-piperidin-1-ylmethanone has been found to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, (2-Methylfuran-3-yl)-piperidin-1-ylmethanone induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. (2-Methylfuran-3-yl)-piperidin-1-ylmethanone also inhibits the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell invasion and metastasis. In the brain, (2-Methylfuran-3-yl)-piperidin-1-ylmethanone reduces oxidative stress and inflammation by modulating the expression of antioxidant enzymes and cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-Methylfuran-3-yl)-piperidin-1-ylmethanone in lab experiments is its potent anticancer and neuroprotective activity. (2-Methylfuran-3-yl)-piperidin-1-ylmethanone has been shown to be effective at low concentrations, making it a promising candidate for drug development. However, one limitation of using (2-Methylfuran-3-yl)-piperidin-1-ylmethanone is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for research on (2-Methylfuran-3-yl)-piperidin-1-ylmethanone. One area of interest is the development of (2-Methylfuran-3-yl)-piperidin-1-ylmethanone analogues with improved potency and selectivity for specific cancer types. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of (2-Methylfuran-3-yl)-piperidin-1-ylmethanone in animal models and humans. Additionally, the potential use of (2-Methylfuran-3-yl)-piperidin-1-ylmethanone in combination with other anticancer drugs or therapies is also an area of interest.
Synthesemethoden
The synthesis of (2-Methylfuran-3-yl)-piperidin-1-ylmethanone involves the reaction of 2-methylfuran-3-carboxylic acid with piperidine and thionyl chloride, followed by the addition of methylamine. The resulting compound is then purified using column chromatography to obtain (2-Methylfuran-3-yl)-piperidin-1-ylmethanone in high yield and purity.
Wissenschaftliche Forschungsanwendungen
(2-Methylfuran-3-yl)-piperidin-1-ylmethanone has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders. Several studies have shown that (2-Methylfuran-3-yl)-piperidin-1-ylmethanone exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, (2-Methylfuran-3-yl)-piperidin-1-ylmethanone has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
(2-methylfuran-3-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-10(5-8-14-9)11(13)12-6-3-2-4-7-12/h5,8H,2-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZQLMWWRZEELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylfuran-3-yl)-piperidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7539785.png)
![N-[(5-bromothiophen-2-yl)methyl]-2,5-difluorobenzamide](/img/structure/B7539792.png)

![[1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 5-nitrothiophene-2-carboxylate](/img/structure/B7539806.png)

![N-cyclopropyl-N-[5-[2-(3-methyl-4-propan-2-ylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7539822.png)
![[4-[(7-Hydroxyisoquinolin-8-yl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B7539827.png)



![N-[2-(methylamino)-2-oxoethyl]-3-phenylfuran-2-carboxamide](/img/structure/B7539870.png)
![[2-Oxo-2-(pentan-3-ylamino)ethyl] 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7539871.png)

